molecular formula C10H12O3 B166032 (S)-2-(Benzyloxy)-3-hydroxypropanal CAS No. 129492-58-6

(S)-2-(Benzyloxy)-3-hydroxypropanal

Cat. No.: B166032
CAS No.: 129492-58-6
M. Wt: 180.2 g/mol
InChI Key: JDNBRBUDLGGLQH-SNVBAGLBSA-N
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Description

(S)-2-(Benzyloxy)-3-hydroxypropanal is a chiral organic compound with the molecular formula C10H12O3 It is characterized by the presence of a benzyloxy group attached to the second carbon of a 3-hydroxypropanal backbone

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Benzyloxy)-3-hydroxypropanal can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield (S)-2-(Benzyloxy)-3-oxopropanal, while reduction can produce (S)-2-(Benzyloxy)-3-hydroxypropanol .

Mechanism of Action

The mechanism of action of (S)-2-(Benzyloxy)-3-hydroxypropanal involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate the activity of target proteins and affect various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(Benzyloxy)-3-hydroxypropanal is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers unique opportunities for the synthesis of chiral molecules and the study of stereoselective reactions .

Properties

IUPAC Name

(2S)-3-hydroxy-2-phenylmethoxypropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-6,10,12H,7-8H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNBRBUDLGGLQH-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(CO)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@@H](CO)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456130
Record name (2S)-2-(Benzyloxy)-3-hydroxypropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129492-58-6
Record name (2S)-2-(Benzyloxy)-3-hydroxypropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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